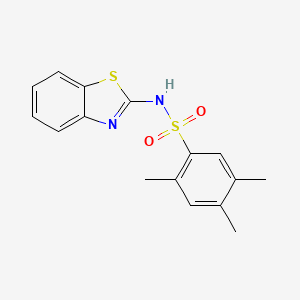

N-(1,3-benzothiazol-2-yl)-2,4,5-trimethylbenzenesulfonamide

Description

N-(1,3-Benzothiazol-2-yl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide derivative featuring a benzothiazole ring linked to a 2,4,5-trimethylbenzenesulfonamide group.

Properties

Molecular Formula |

C16H16N2O2S2 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2,4,5-trimethylbenzenesulfonamide |

InChI |

InChI=1S/C16H16N2O2S2/c1-10-8-12(3)15(9-11(10)2)22(19,20)18-16-17-13-6-4-5-7-14(13)21-16/h4-9H,1-3H3,(H,17,18) |

InChI Key |

UHDLKUAZQWBTCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=NC3=CC=CC=C3S2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2,4,5-trimethylbenzenesulfonamide typically involves the reaction of 2-aminobenzothiazole with 2,4,5-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the sulfonamide group to an amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Nitrobenzothiazoles, halobenzothiazoles

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that compounds similar to N-(1,3-benzothiazol-2-yl)-2,4,5-trimethylbenzenesulfonamide exhibit antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents. Studies have shown that modifications in the benzothiazole moiety can enhance the efficacy against resistant strains of bacteria.

1.2 Anticancer Properties

There is a growing interest in the anticancer potential of benzothiazole derivatives. This compound has been evaluated for its ability to induce apoptosis in cancer cells. Preliminary studies suggest that it may act by inhibiting specific enzymes involved in cell proliferation . The compound's mechanism of action is believed to involve the modulation of signaling pathways associated with cancer cell survival.

Agricultural Applications

2.1 Pesticidal Activity

The compound's structural characteristics are suitable for developing agricultural chemicals, particularly pesticides. Research has shown that benzothiazole derivatives can exhibit herbicidal and fungicidal activities. Field trials are ongoing to assess the effectiveness of this compound against common agricultural pests and diseases . The goal is to create environmentally friendly alternatives to traditional pesticides.

Material Science

3.1 Polymer Additives

In material science, this compound can be utilized as an additive in polymers to enhance their thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under heat and UV exposure . This application is particularly relevant for producing durable materials for construction and automotive industries.

Case Studies

4.1 Case Study: Antimicrobial Efficacy

A study conducted by researchers at a leading university explored the antimicrobial efficacy of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibition zones comparable to established antibiotics . This case highlights the compound's potential as a lead candidate for further development into antimicrobial agents.

4.2 Case Study: Agricultural Field Trials

In agricultural research, field trials were conducted using this compound as a fungicide on tomato crops affected by Fusarium wilt. The treated plots showed a marked reduction in disease incidence compared to untreated controls. These findings suggest that this compound could be a viable option for managing fungal diseases in crops .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes required for bacterial growth. In cancer research, it may inhibit enzymes like topoisomerases or kinases, leading to the disruption of cancer cell division and proliferation .

Comparison with Similar Compounds

Structural Analogues from Patent Literature ()

The patent literature highlights compounds with benzothiazole cores and sulfonamide-like linkages. For example:

- 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1): This compound replaces the sulfonamide group with a thiazole-carboxylic acid, introducing a polar functional group that may enhance aqueous solubility compared to the target compound’s trimethylbenzenesulfonamide .

- 3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid (Example 24): Incorporates a pyridine-carboxylic acid and adamantane group, suggesting improved blood-brain barrier penetration relative to the target compound’s simpler aromatic substituents .

Key Differences :

- The target compound’s trimethylbenzenesulfonamide group offers steric bulk and electron-donating effects, which may alter receptor-binding kinetics compared to carboxylic acid derivatives.

- Pharmacological data in the patent (Tables 1–5) indicate that substituents on the benzothiazole ring significantly modulate activity, though specific data for the target compound are unavailable .

Sulfonamide Derivatives from Chemical Databases ()

Several sulfonamide-containing analogs share structural motifs with the target compound:

Functional Insights :

- The morpholine group in 325988-50-9 introduces hydrogen-bonding capability, likely enhancing aqueous solubility relative to the target compound .

- Trimethyl substitution in the target compound may confer higher metabolic stability due to reduced susceptibility to oxidative degradation.

Data Tables: Structural and Hypothesized Properties

Table 1. Structural Comparison of Key Compounds

Biological Activity

N-(1,3-benzothiazol-2-yl)-2,4,5-trimethylbenzenesulfonamide is a compound that belongs to the class of benzothiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

- Benzothiazole moiety : This heterocyclic structure is known for its pharmacological properties.

- Sulfonamide group : Contributes to the compound's biological activity, particularly in antimicrobial and antitumor effects.

- Trimethylbenzene substituent : Enhances lipophilicity, potentially affecting bioavailability.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The presence of the sulfonamide group in this compound enhances its efficacy against various bacterial strains. A study comparing different benzothiazole derivatives found that those with sulfonamide functionalities had improved inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Benzothiazole derivatives have also been investigated for their anticancer properties. In vitro studies show that this compound can induce apoptosis in cancer cell lines. For instance, it was found to inhibit cell proliferation in human breast cancer cells (MCF-7) through the activation of caspase pathways .

The mechanisms underlying the biological activities of this compound include:

- Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrases (CAs), which are crucial in various physiological processes and are implicated in tumor progression .

- DNA Intercalation : Some studies suggest that benzothiazole derivatives may intercalate into DNA, disrupting replication and transcription processes .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A notable case study involved the synthesis and evaluation of this compound against various cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutic agents. This suggests a promising role for this compound in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.